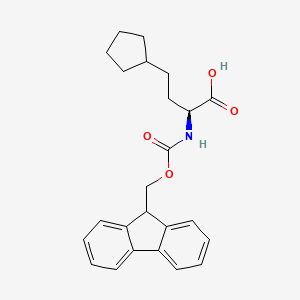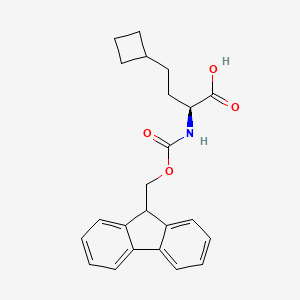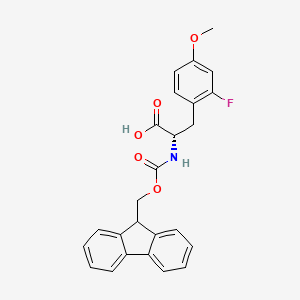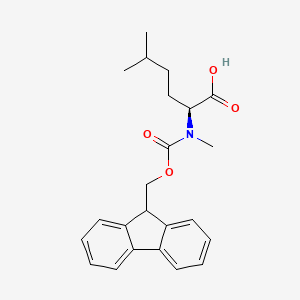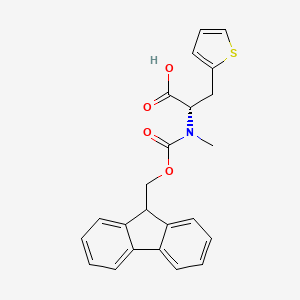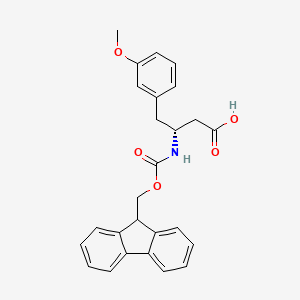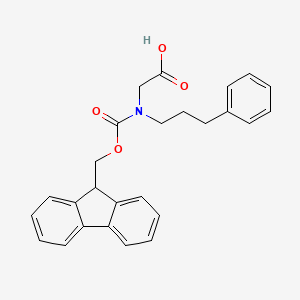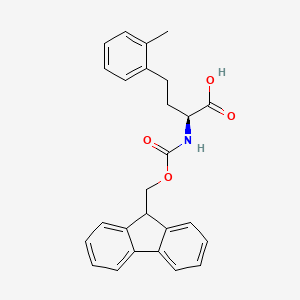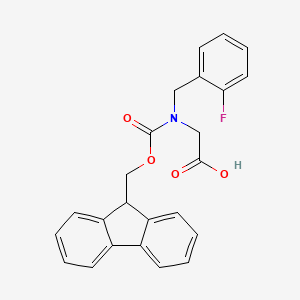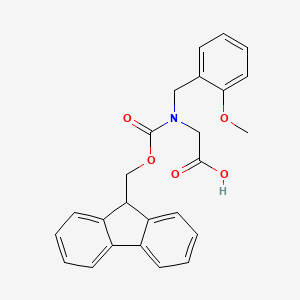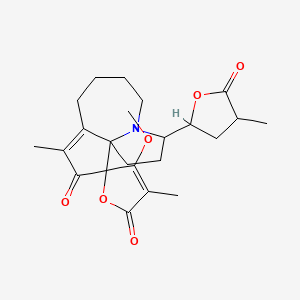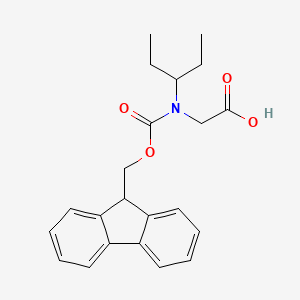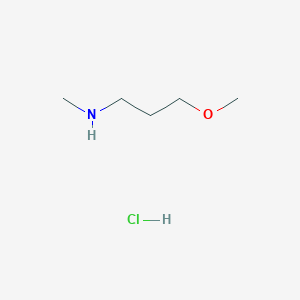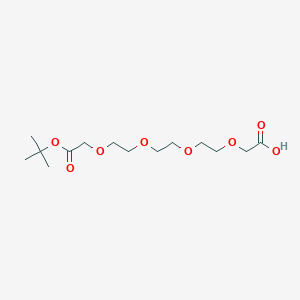
t-Butyl acetate-PEG3-CH2COOH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
t-Butyl acetate-PEG3-CH2COOH is a polyethylene glycol-derived PROteolysis TArgeting Chimera (PROTAC) linker designed for incorporation into the synthesis of PROTAC molecules. PROTACs are a class of molecules that utilize the intracellular ubiquitin-proteasome system to selectively degrade target proteins. This compound is particularly useful in the field of chemical biology and drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of acid catalysts and anhydrous solvents to facilitate the esterification process .
Industrial Production Methods
Industrial production of t-Butyl acetate-PEG3-CH2COOH follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
t-Butyl acetate-PEG3-CH2COOH undergoes various chemical reactions, including:
Esterification: Formation of esters by reacting with alcohols.
Hydrolysis: Breaking down of the ester bond in the presence of water or aqueous base.
Substitution: Replacement of functional groups under specific conditions.
Common Reagents and Conditions
Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid in anhydrous solvents.
Hydrolysis: Aqueous solutions of strong bases like sodium hydroxide.
Substitution: Various nucleophiles under controlled temperature and pH conditions.
Major Products
Esterification: Formation of esters with different alcohols.
Hydrolysis: Production of t-butyl alcohol and PEG3-CH2COOH.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
t-Butyl acetate-PEG3-CH2COOH is widely used in scientific research, particularly in the synthesis of PROTAC molecules. These molecules have applications in:
Chemistry: Used as linkers in the synthesis of complex molecules.
Biology: Facilitates the study of protein degradation pathways.
Medicine: Potential therapeutic applications in targeting and degrading disease-causing proteins.
Industry: Used in the development of new drugs and chemical probes
Mechanism of Action
t-Butyl acetate-PEG3-CH2COOH functions as a linker in PROTAC molecules. PROTACs contain two different ligands connected by a linker; one ligand targets an E3 ubiquitin ligase, and the other targets the desired protein. The PROTAC molecule brings the target protein and the E3 ligase into close proximity, facilitating the ubiquitination and subsequent degradation of the target protein by the proteasome .
Comparison with Similar Compounds
Similar Compounds
- t-Butyl acetate-PEG2-CH2COOH
- t-Butyl acetate-PEG4-CH2COOH
- t-Butyl acetate-PEG5-CH2COOH
Uniqueness
t-Butyl acetate-PEG3-CH2COOH is unique due to its specific PEG chain length, which provides an optimal balance between solubility and linker flexibility. This makes it particularly effective in the synthesis of PROTAC molecules, offering better target engagement and degradation efficiency compared to other PEG-based linkers .
Properties
IUPAC Name |
2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]ethoxy]ethoxy]ethoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O8/c1-14(2,3)22-13(17)11-21-9-7-19-5-4-18-6-8-20-10-12(15)16/h4-11H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIRJXXFDTSVEAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COCCOCCOCCOCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2S,4R)-4-[(2,4-dichlorophenyl)methoxy]-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B8178251.png)
